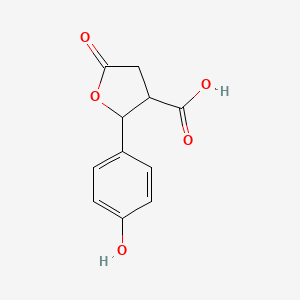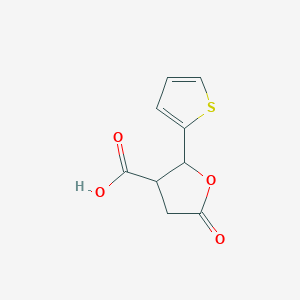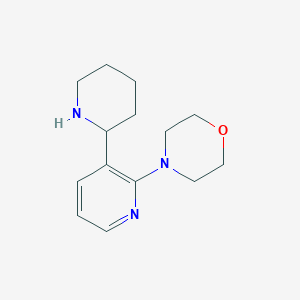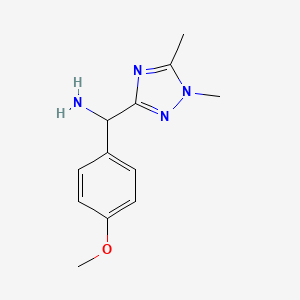
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with 4-methoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted triazole compounds.
科学的研究の応用
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the methoxyphenyl and methanamine groups.
4-Methoxyphenyltriazole: Contains the methoxyphenyl group but differs in the substitution pattern on the triazole ring.
Dimethyltriazole: Similar triazole core with different substituents.
Uniqueness
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring with dimethyl and methoxyphenyl groups enhances its potential for diverse applications in research and industry.
特性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H16N4O/c1-8-14-12(15-16(8)2)11(13)9-4-6-10(17-3)7-5-9/h4-7,11H,13H2,1-3H3 |
InChIキー |
ITDNAZVVBBOUGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1C)C(C2=CC=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



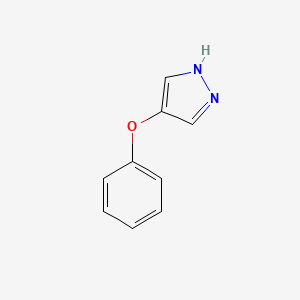

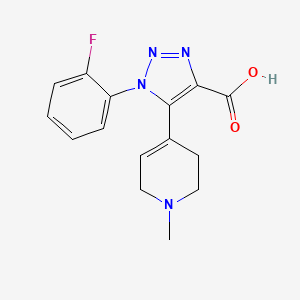
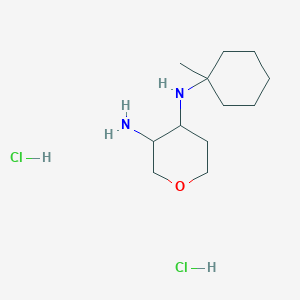
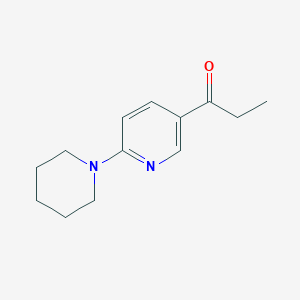

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)

